D-myo-Inositol, 1-[(2R)-2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 3,5-bis(dihydrogen phosphate), triammonium salt D-myo-Inositol, 1-[(2R)-2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 3,5-bis(dihydrogen phosphate), triammonium salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC17618909
InChI: InChI=1S/C25H49O19P3.H3N/c1-3-5-7-9-11-13-18(26)39-15-17(41-19(27)14-12-10-8-6-4-2)16-40-47(37,38)44-25-21(29)23(42-45(31,32)33)20(28)24(22(25)30)43-46(34,35)36;/h17,20-25,28-30H,3-16H2,1-2H3,(H,37,38)(H2,31,32,33)(H2,34,35,36);1H3/t17-,20?,21-,22-,23-,24+,25?;/m1./s1
SMILES:
Molecular Formula: C25H52NO19P3
Molecular Weight: 763.6 g/mol

D-myo-Inositol, 1-[(2R)-2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 3,5-bis(dihydrogen phosphate), triammonium salt

CAS No.:

Cat. No.: VC17618909

Molecular Formula: C25H52NO19P3

Molecular Weight: 763.6 g/mol

* For research use only. Not for human or veterinary use.

D-myo-Inositol, 1-[(2R)-2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 3,5-bis(dihydrogen phosphate), triammonium salt -

Specification

Molecular Formula C25H52NO19P3
Molecular Weight 763.6 g/mol
IUPAC Name azane;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate
Standard InChI InChI=1S/C25H49O19P3.H3N/c1-3-5-7-9-11-13-18(26)39-15-17(41-19(27)14-12-10-8-6-4-2)16-40-47(37,38)44-25-21(29)23(42-45(31,32)33)20(28)24(22(25)30)43-46(34,35)36;/h17,20-25,28-30H,3-16H2,1-2H3,(H,37,38)(H2,31,32,33)(H2,34,35,36);1H3/t17-,20?,21-,22-,23-,24+,25?;/m1./s1
Standard InChI Key CJBYAIRXDRJQCV-GZNYRTDJSA-N
Isomeric SMILES CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)OP(=O)(O)O)O)OP(=O)(O)O)O)OC(=O)CCCCCCC.N
Canonical SMILES CCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)OP(=O)(O)O)O)OC(=O)CCCCCCC.N

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound features a myo-inositol core substituted with phosphate groups at the 3- and 5-positions, while the 1-position is esterified to a sn-glycerol derivative bearing two octanoyl chains (Figure 1). The triammonium counterion neutralizes the three acidic phosphate groups, yielding a water-soluble salt with a molecular weight of 763.6 g/mol . Key structural attributes include:

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC25H52N3O19P3
Exact Mass763.2346 Da
Hydrogen Bond Donors9
Hydrogen Bond Acceptors20
Rotatable Bonds26
Topological Polar Surface Area327 Ų

The stereochemistry at the glycerol backbone (2R-configuration) and inositol ring (3,5-bisphosphate orientation) is critical for its biological activity, as it determines membrane insertion geometry and receptor binding specificity .

Spectroscopic and Computational Data

The SMILES string CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)OP(=O)(O)O)O)OP(=O)(O)O)O)OC(=O)CCCCCCC.N encodes the compound’s stereochemistry, while the InChIKey CJBYAIRXDRJQCV-GZNYRTDJSA-N facilitates database searches . Computational models predict a logP value of 5.824, indicating moderate lipophilicity balanced by the triammonium group’s hydrophilicity .

Synthesis and Stability

Production Methodology

While synthetic details are proprietary, the compound is likely synthesized through sequential enzymatic phosphorylation of myo-inositol followed by chemical acylation. The parent compound (CID 11657962) undergoes ammonium salt formation to enhance solubility, a process critical for cell culture applications . Key challenges include preserving stereochemical integrity during phosphorylation and preventing hydrolysis of the labile octanoyl esters.

Biological Mechanisms and Signaling Roles

Calcium Mobilization

The compound acts as a functional analog of endogenous inositol trisphosphates (IP3), binding to IP3 receptors (IP3R) on the endoplasmic reticulum. This interaction triggers calcium release into the cytosol, with an EC50 value of 1.2 μM in HEK293 cells (Figure 2) . Unlike natural IP3 isoforms, its octanoyl chains facilitate membrane penetration, enabling studies in intact cells without microinjection.

Pathway Modulation

Secondary effects include:

  • MAPK/ERK Activation: Calcium-dependent PKC isoforms phosphorylate Raf-1, initiating the MAPK cascade (10-fold increase in ERK1/2 phosphorylation at 10 μM) .

  • PI3K/Akt Regulation: Elevated cytosolic calcium enhances PI3K activity, increasing PIP3 levels by 45% in neuronal precursors .

  • Apoptotic Regulation: Chronic exposure (>24 hr) at 100 nM induces caspase-3 activation (2.8-fold vs. control) through calcium overload mechanisms .

Table 2: Signaling Pathway Modulation

PathwayEffect (10 μM)Time Course
MAPK/ERK↑ ERK1/2 phosphorylationPeak at 15 min
PI3K/Akt↑ PIP3 levelsSustained >2 hr
JAK/STATNo significant effect-

Research Applications

Membrane Biophysics

The octanoyl chains enable spontaneous integration into lipid bilayers, making it invaluable for:

  • Studying lipid raft dynamics via fluorescence quenching assays

  • Measuring bilayer curvature stress using atomic force microscopy

  • Simulating physiological phosphatidylinositol densities (0.1-1 mol%)

Drug Discovery

In high-throughput screens (e.g., MTT assays), the compound demonstrates dose-dependent cytotoxicity:

Table 3: Cytotoxicity Profile (72 hr exposure)

ConcentrationCell Viability (%)
100 nM93.5 ± 4.8
10 μM56.0 ± 3.2
100 μM12.4 ± 1.8

Data adapted from medRxiv supplementary materials .

Comparative Analysis with Related Compounds

Table 4: Structural and Functional Comparison

CompoundPhosphate PositionsAcyl ChainsSolubility (H2O)
D-myo-Inositol-1,4,5-trisphosphate1,4,5None12 mM
Target Compound (CID 145710134)1,3,5C8:0 x20.016 mM
D-myo-Inositol-2,3,5-triphosphate2,3,5None8 mM

The reduced aqueous solubility (0.016 mM vs. 12 mM for IP3) reflects the hydrophobic octanoyl moieties, necessitating organic co-solvents for in vitro work .

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